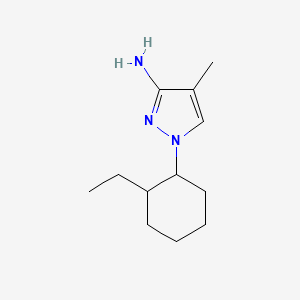
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, characterized by the presence of an ethyl group, a hydroxyl group, and two methyl groups on the pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-hydroxy-2,2-dimethylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-2,2-dimethylpentanoic acid.
Reagent: Ethyl halide (e.g., ethyl bromide).
Catalyst: A strong base such as sodium hydride or potassium tert-butoxide.
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of 3-ethyl-2,2-dimethylpentanoic acid or 3-ethyl-3-oxo-2,2-dimethylpentanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2-dimethylpentanoic acid: Lacks the ethyl group, resulting in different reactivity and properties.
2,2-Dimethylpentanoic acid: Lacks both the ethyl and hydroxyl groups, leading to a simpler structure and different chemical behavior.
3-Ethyl-2,2-dimethylpentanoic acid:
Uniqueness
3-Ethyl-3-hydroxy-2,2-dimethylpentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C9H18O3/c1-5-9(12,6-2)8(3,4)7(10)11/h12H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
MJNQKNSQNGHVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

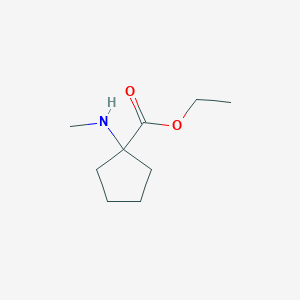
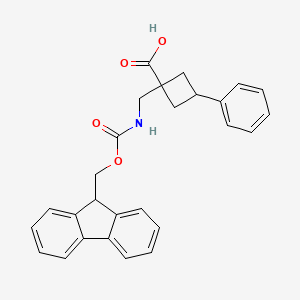
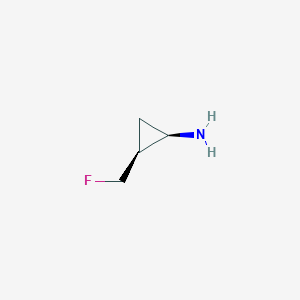
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
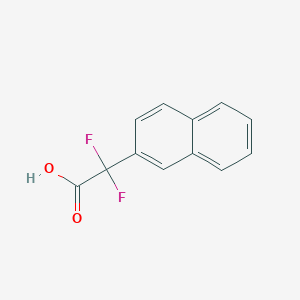
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
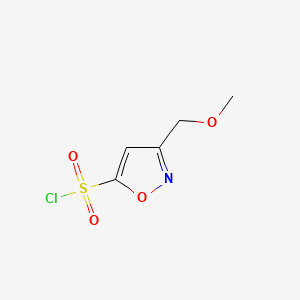

![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
